molecular formula C10H5FN2 B1653997 8-Fluoroquinoline-5-carbonitrile CAS No. 2092000-25-2

8-Fluoroquinoline-5-carbonitrile

Cat. No. B1653997
CAS RN: 2092000-25-2
M. Wt: 172.16
InChI Key: DTKFYJAYGVKKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinoline-5-carbonitrile is a chemical compound with the CAS Number: 2092000-25-2 . It has a molecular weight of 172.16 .


Molecular Structure Analysis

The linear formula of 8-Fluoroquinoline-5-carbonitrile is C10H5FN2 . This indicates that it consists of 10 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroquinoline-5-carbonitrile, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

8-Fluoroquinoline-5-carbonitrile inhibits DNA synthesis by forming a ternary complex with a DNA molecule and the enzymes DNA gyrase and topoisomerase IV . This interaction stabilizes DNA strand breaks created by these enzymes, blocking the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by 8-Fluoroquinoline-5-carbonitrile are those involved in bacterial DNA synthesis and metabolism . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to cell death .

Pharmacokinetics

Fluoroquinolones generally have good oral bioavailability and tissue penetration . They are metabolized in the liver and excreted by the kidneys .

Result of Action

The result of the action of 8-Fluoroquinoline-5-carbonitrile is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA synthesis and metabolism .

Action Environment

The action, efficacy, and stability of 8-Fluoroquinoline-5-carbonitrile can be influenced by various environmental factors Generally, factors such as pH, temperature, and the presence of other substances can affect the activity and stability of pharmaceutical compounds.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 8-Fluoroquinoline-5-carbonitrile can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

8-fluoroquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKFYJAYGVKKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302721
Record name 8-Fluoro-5-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-5-carbonitrile

CAS RN

2092000-25-2
Record name 8-Fluoro-5-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2092000-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-5-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroquinoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
8-Fluoroquinoline-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
8-Fluoroquinoline-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
8-Fluoroquinoline-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
8-Fluoroquinoline-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
8-Fluoroquinoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.